molecular formula C20H16Cl2O B14553481 2,6-Bis[(3-chlorophenyl)methyl]phenol CAS No. 62126-69-6

2,6-Bis[(3-chlorophenyl)methyl]phenol

Cat. No.: B14553481
CAS No.: 62126-69-6
M. Wt: 343.2 g/mol
InChI Key: WHYFPPXELUNAIX-UHFFFAOYSA-N
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Description

2,6-Bis[(3-chlorophenyl)methyl]phenol is an organic compound characterized by the presence of two 3-chlorophenyl groups attached to a central phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(3-chlorophenyl)methyl]phenol typically involves the reaction of 2,6-dihydroxybenzaldehyde with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the hydroxyl groups by the 3-chlorobenzyl groups, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(3-chlorophenyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,6-Bis[(3-chlorophenyl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Bis[(3-chlorophenyl)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorophenyl groups can interact with hydrophobic regions. These interactions can disrupt cellular processes and lead to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): Similar structure with two phenol groups connected by a methylene bridge.

    Bisphenol S (BPS): Similar structure with a sulfone group instead of a methylene bridge.

    Bisphenol F (BPF): Similar structure with a different arrangement of phenol groups.

Uniqueness

2,6-Bis[(3-chlorophenyl)methyl]phenol is unique due to the presence of 3-chlorophenyl groups, which impart distinct chemical and biological properties. This compound’s specific structure allows for unique interactions and applications not observed with other bisphenols.

Properties

CAS No.

62126-69-6

Molecular Formula

C20H16Cl2O

Molecular Weight

343.2 g/mol

IUPAC Name

2,6-bis[(3-chlorophenyl)methyl]phenol

InChI

InChI=1S/C20H16Cl2O/c21-18-8-1-4-14(12-18)10-16-6-3-7-17(20(16)23)11-15-5-2-9-19(22)13-15/h1-9,12-13,23H,10-11H2

InChI Key

WHYFPPXELUNAIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=C(C(=CC=C2)CC3=CC(=CC=C3)Cl)O

Origin of Product

United States

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